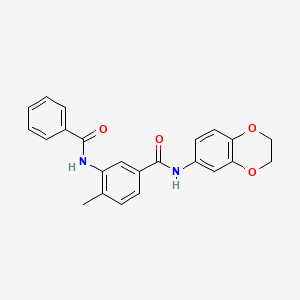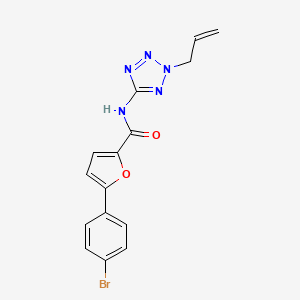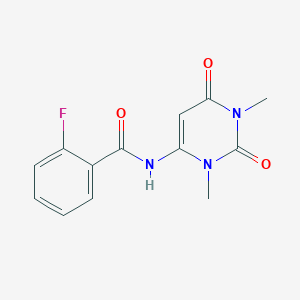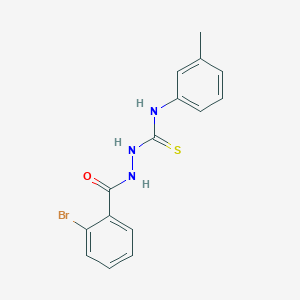![molecular formula C22H16BrClN2O2 B4610980 2-bromo-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4610980.png)
2-bromo-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Overview
Description
2-bromo-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H16BrClN2O2 and its molecular weight is 455.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.00837 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound is related to a family of antipyrine derivatives synthesized and characterized for their molecular structures. One study focused on the synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations of similar antipyrine derivatives. These compounds showed significant stabilization through a combination of hydrogen bonds and π-interactions, indicating their potential in developing molecular assemblies with specific properties (Saeed et al., 2020).
Pharmacological Potentials
Research into conformationally restricted analogues of remoxipride, which shares a structural resemblance to the compound of interest, has explored their potential as antipsychotic agents. These studies highlight the importance of structural modifications in enhancing receptor affinity and specificity, suggesting the compound's relevance in designing new therapeutic agents (Norman, Kelley, & Hollingsworth, 1993).
Material Science Applications
In material science, the synthesis and properties of phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands demonstrate the utility of bromo and chloro-substituted benzamides. These compounds exhibit distinct electrochemical and magnetic behaviors, underscoring their potential in developing materials with specific magnetic and conductive properties (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Antimicrobial and Antifungal Activity
The compound is also relevant in the synthesis of novel scaffolds with promising antimicrobial and antifungal activities. A study on the ultrasound-assisted synthesis of related benzamides highlighted their effectiveness against Mycobacterium tuberculosis, showcasing the compound's potential in addressing infectious diseases (Nimbalkar et al., 2018).
Advanced Organic Synthesis Techniques
In organic synthesis, the compound exemplifies the use of copper-catalyzed intramolecular O-arylation for efficient benzoxazole synthesis. This process, applicable to a range of substrates including N-(2-iodo-/bromo-phenyl)benzamides, demonstrates advanced strategies in constructing heterocyclic frameworks with potential applications in drug discovery and material science (Wu et al., 2014).
Properties
IUPAC Name |
2-bromo-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O2/c1-12-9-19-20(10-13(12)2)28-22(26-19)16-11-14(7-8-18(16)24)25-21(27)15-5-3-4-6-17(15)23/h3-11H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRHTFNVHTWRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC=C4Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4610912.png)

![6-({[3-(methoxycarbonyl)-5-methyl-4-(4-propylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4610925.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4610932.png)
![2-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4610938.png)
![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4610952.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4610954.png)
![N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4610969.png)



![5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4611001.png)

![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4611013.png)
